Home > Products > Screening Compounds P2295 > Fulvestrant 17-beta-D-Glucuronide
Fulvestrant 17-beta-D-Glucuronide - 261506-28-9

Fulvestrant 17-beta-D-Glucuronide

Catalog Number: EVT-393028
CAS Number: 261506-28-9
Molecular Formula: C38H55F5O9S
Molecular Weight: 782.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fulvestrant 17-beta-D-Glucuronide is a metabolite of fulvestrant, an estrogen receptor antagonist used in hormone therapy for breast cancer. The compound is classified under the category of glucuronides, which are formed through the conjugation of glucuronic acid to various substrates. This metabolic transformation is primarily facilitated by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) . The glucuronidation process enhances the solubility and excretion of fulvestrant, making it an important aspect of its pharmacokinetics.

Synthesis Analysis

The synthesis of Fulvestrant 17-beta-D-Glucuronide involves a multi-step enzymatic process. The primary method includes:

  1. Substrate Preparation: Fulvestrant is dissolved in a suitable solvent such as dimethyl sulfoxide and mixed with a buffer solution.
  2. Enzymatic Reaction: The reaction typically employs human liver microsomes or recombinant UGT2B17 enzymes. The substrate (fulvestrant) is incubated with UDP-glucuronic acid in the presence of the enzyme at physiological conditions (usually at 37°C).
  3. Product Isolation: After incubation, the reaction mixture is processed to isolate the glucuronide product using techniques such as liquid chromatography-mass spectrometry (LC-MS) .

This synthesis highlights the importance of enzymatic activity and substrate concentration in determining yield and reaction efficiency.

Molecular Structure Analysis

Fulvestrant 17-beta-D-Glucuronide has a complex molecular structure characterized by:

  • Molecular Formula: C26H32O7
  • Molecular Weight: Approximately 464.53 g/mol
  • Structural Features: The compound consists of a steroid backbone derived from fulvestrant with a glucuronic acid moiety attached at the 17-beta position. This modification significantly alters its pharmacological properties compared to fulvestrant itself.

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the presence and orientation of functional groups .

Chemical Reactions Analysis

Fulvestrant 17-beta-D-Glucuronide participates in several chemical reactions:

  1. Hydrolysis: In biological systems, glucuronides can undergo hydrolysis to release the parent drug (fulvestrant) and glucuronic acid.
  2. Sulfation: Fulvestrant can also be sulfated by sulfotransferases, leading to different metabolites that may have distinct pharmacological effects .
  3. Conjugation Reactions: The formation of this glucuronide involves conjugation reactions that enhance solubility and facilitate renal excretion.

These reactions are crucial for understanding the metabolic pathways and elimination processes associated with fulvestrant therapy.

Mechanism of Action

Fulvestrant 17-beta-D-Glucuronide primarily functions as a prodrug or inactive metabolite that can be converted back to fulvestrant in vivo. Its mechanism involves:

  • Estrogen Receptor Antagonism: Fulvestrant binds to estrogen receptors, inhibiting estrogen-mediated signaling pathways that promote tumor growth.
  • Downregulation of Estrogen Receptors: The binding leads to degradation of estrogen receptors, reducing their availability for estrogen binding .

The glucuronidation process enhances its pharmacokinetic profile by increasing solubility and facilitating excretion without compromising its therapeutic efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fulvestrant 17-beta-D-Glucuronide include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to glucuronidation but may have limited solubility in organic solvents.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating effective drug delivery systems .

Applications

Fulvestrant 17-beta-D-Glucuronide has several scientific applications:

  1. Pharmacokinetic Studies: Understanding its metabolism helps optimize dosing regimens for fulvestrant therapy.
  2. Biomarker Development: Levels of this metabolite can serve as biomarkers for monitoring treatment response in patients undergoing hormone therapy for breast cancer.
  3. Drug Development: Insights into its synthesis and metabolism can inform the design of novel glucuronide-based therapeutics or drug conjugates .
Chemical Characterization of Fulvestrant 17-beta-D-Glucuronide

Molecular Structure and Stereochemical Properties

Fulvestrant 17-β-D-glucuronide (CAS 261506-28-9) is a phase II metabolite formed through the enzymatic conjugation of fulvestrant—a steroidal estrogen receptor antagonist—with glucuronic acid via a β-glycosidic linkage at the 17-hydroxyl position. The molecular formula is C₃₈H₅₅F₅O₉S, with a molecular weight of 782.89 g/mol [1] [3] [8]. This conjugate exhibits significant stereochemical complexity, featuring 11 defined stereocenters out of 12 potential chiral centers, as confirmed by epimeric characterization [4]. The glucuronide moiety adopts a β-D-glucopyranosiduronic acid configuration, with the carboxylic acid group at C-2ʹ contributing to its anionic character under physiological conditions [4] [10]. The absolute stereochemistry includes (7α,17β) orientation in the steroid backbone and (2S,3S,4S,5R,6R) in the glucuronic acid unit [3] [8]. The extended 9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl side chain at C7α retains its configuration, influencing overall molecular rigidity and interactions with transport proteins [1] [4].

Table 1: Structural Features of Fulvestrant 17-β-D-Glucuronide

PropertyDescription
Systematic Name(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
Stereocenters11 defined stereocenters (7α, 8R, 9S, 13S, 14S, 17S in steroid; 2S,3S,4S,5R,6R in glucuronide)
Glycosidic Bondβ-configuration at C17
SMILESC[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@H]2O[C@@H]5OC@@HC(=O)O
InChIKeyHBEHXEHXMWPSKO-HMGPPUQISA-N

Physicochemical Profiling: Solubility, Stability, and Lipophilicity

The introduction of the glucuronic acid group drastically alters the physicochemical behavior of fulvestrant. While fulvestrant itself is highly lipophilic (LogP ~5.2), its 17-glucuronide metabolite exhibits significantly increased hydrophilicity, with an estimated LogP reduction of 3–4 units [3] [10]. This shift enhances aqueous solubility (>5 mg/mL in neutral buffers) but reduces passive membrane permeability. The compound demonstrates pH-dependent stability: it remains intact in neutral conditions but undergoes hydrolysis under strong acidic (pH <3) or alkaline (pH >9) conditions, releasing aglycone fulvestrant [5] [6]. Enzymatic degradation by β-glucuronidases—particularly from gut microbiota—further compromises stability in intestinal environments, facilitating enterohepatic recycling [5] [6]. Long-term storage requires temperatures ≤ -20°C to prevent hydrolytic cleavage, as evidenced by stability studies conducted by suppliers [1] [8].

Comparative Analysis with Parent Compound (Fulvestrant)

Conjugation at C17 fundamentally differentiates fulvestrant 17-β-D-glucuronide from its parent drug. Key comparative attributes include:

  • Molecular Weight & Polarity: The addition of glucuronic acid (176 Da) increases molecular weight from 606.79 Da (fulvestrant) to 782.89 Da, while introducing multiple hydrogen-bonding sites (four hydroxyl groups, one carboxylate) [1] [3]. This elevates topological polar surface area (TPSA) from ~60 Ų to ~150 Ų, restricting blood-brain barrier penetration.
  • Solubility Profile: Fulvestrant is practically insoluble in water (<0.1 µg/mL), necessitating oil-based formulations for clinical use. In contrast, the glucuronide’s ionizable carboxylate group (pKa ~3.5) enables solubility in aqueous matrices (e.g., plasma, urine) [5] [7].
  • Biological Activity: Unlike fulvestrant—which binds and degrades estrogen receptors—the glucuronide lacks direct receptor antagonism due to steric hindrance from the bulky glucuronide moiety. It primarily functions as a detoxification intermediate destined for excretion [5] [9].
  • Chemical Reactivity: Fulvestrant contains redox-sensitive phenolic groups, whereas the glucuronide’s conjugated phenol at C3 and blocked C17-OH reduce oxidative degradation risks [1] [10].

Table 2: Physicochemical Comparison: Fulvestrant vs. 17-β-D-Glucuronide

PropertyFulvestrantFulvestrant 17-β-D-GlucuronideChange
Molecular FormulaC₃₂H₄₇F₅O₃SC₃₈H₅₅F₅O₉S+C₆H₈O₆
Molecular Weight606.79 g/mol782.89 g/mol+176.10 g/mol
LogP (Predicted)~5.2~1.8-3.4 units
Hydrogen Bond Donors26+4
Aqueous Solubility<0.1 µg/mL>5 mg/mL>50,000-fold increase

Spectroscopic Identification Methods (NMR, LC-MS, FTIR)

LC-MS/MS: Reverse-phase LC-MS/MS is the gold standard for detecting fulvestrant 17-β-D-glucuronide in biological matrices. Chromatography employs C18 columns (e.g., Chromolith RP-18e, Agilent SB-C18) with isocratic elution using acetonitrile/acidic buffers (0.5% acetic acid). The metabolite shows a deprotonated molecular ion [M-H]¯ at m/z 782.9 in negative mode, with diagnostic fragments at m/z 606.5 (loss of glucuronic acid, C₆H₈O₆) and m/z 427.5 (fulvestrant side-chain cleavage) [2] [7]. Sensitivity down to 0.05 ng/mL is achievable in plasma using supported-liquid extraction [2].

NMR Spectroscopy: ¹H- and ¹³C-NMR confirm stereochemistry and glycosidic linkage. Key signals include:

  • ¹H-NMR: Anomeric proton doublet at δ 5.68 ppm (J=7.8 Hz, H-1ʹ), confirming β-configuration; steroid H-17 signal shifted downfield to δ 4.85 ppm.
  • ¹³C-NMR: Anomeric carbon at δ 104.2 ppm (C-1ʹ), carboxylic carbon at δ 176.5 ppm (C-6ʹ), and C17 resonance at δ 82.1 ppm [4] [8].

FTIR Spectroscopy: Characteristic absorptions include a broad O-H stretch (3400 cm⁻¹), carbonyl stretches for carboxylic acid (1720 cm⁻¹) and ketone (1660 cm⁻¹), and S=O vibration (1050 cm⁻¹) [1] [3].

Table 3: Analytical Methods for Structural Confirmation

TechniqueKey Parameters/FeaturesApplication Context
LC-MS/MSTransition: m/z 782.9 → 606.5 → 427.5; Column: C18; Ionization: ESI(-)Quantification in plasma/urine [2] [7]
NMR¹H (500 MHz): δ 5.68 (d, J=7.8 Hz, H-1ʹ), δ 4.85 (m, H-17); ¹³C: δ 104.2 (C-1ʹ), δ 176.5 (C-6ʹ)Stereochemical verification [4] [8]
FTIR3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, ketone), 1050 cm⁻¹ (S=O)Functional group analysis [1]

Related Compounds

Properties

CAS Number

261506-28-9

Product Name

Fulvestrant 17-beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C38H55F5O9S

Molecular Weight

782.9 g/mol

InChI

InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(44)21-23(25)20-22(10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43)29(26)27(36)13-14-28(36)51-35-32(47)30(45)31(46)33(52-35)34(48)49/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1

InChI Key

HBEHXEHXMWPSKO-HMGPPUQISA-N

SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Synonyms

(7α,17β)-3-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-yl β-D-Glucopyranosiduronic Acid;

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[C@@H](CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.